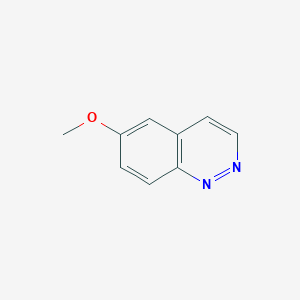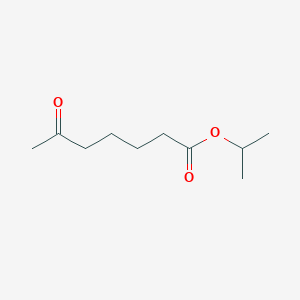![molecular formula C14H19N3O4 B13028880 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a heterocyclic compound with a complex structure that includes a morpholine ring, a nitro group, and a benzo-oxazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nitration of a precursor compound followed by cyclization to form the oxazine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .
Applications De Recherche Scientifique
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]thiazine: Similar structure but contains a thiazine ring instead of an oxazine ring.
6-Nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine: Lacks the dimethyl and morpholino substituents.
2-Methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: Contains a single methyl group and lacks the nitro and morpholino groups.
Uniqueness
2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is unique due to the presence of both the morpholine ring and the nitro group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19N3O4 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2,2-dimethyl-7-morpholin-4-yl-6-nitro-3,4-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C14H19N3O4/c1-14(2)9-15-10-7-12(17(18)19)11(8-13(10)21-14)16-3-5-20-6-4-16/h7-8,15H,3-6,9H2,1-2H3 |
Clé InChI |
JUZMGHZKXKQUIX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=CC(=C(C=C2O1)N3CCOCC3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



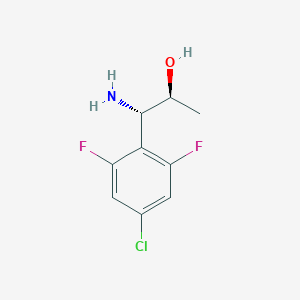
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


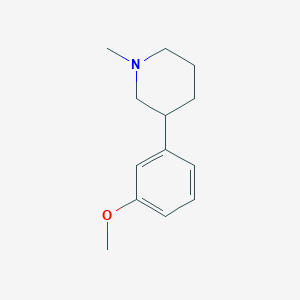
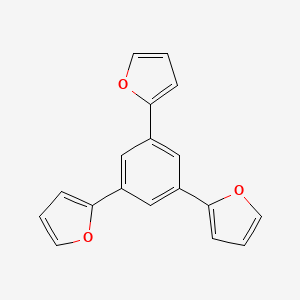
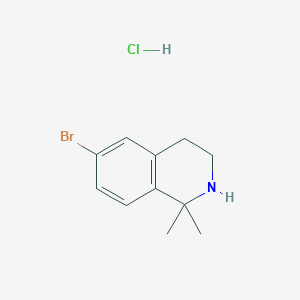

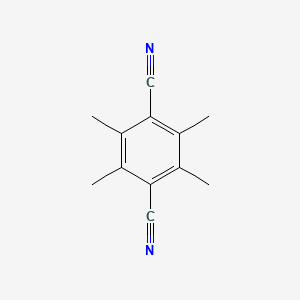
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
